molecular formula C9H10N4O B1589183 O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine CAS No. 628703-61-7

O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine

Cat. No. B1589183
M. Wt: 190.2 g/mol
InChI Key: GHOSFAKZZYSFCX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is useful for treating hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .


Synthesis Analysis

The synthesis of pyrazole-based ligands has been demonstrated in various studies . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole bound to a phenyl group . The empirical formula is C9H9N3O and the molecular weight is 175.19 .


Chemical Reactions Analysis

Complexes of this compound have shown high catalytic activity toward the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in H2O .


Physical And Chemical Properties Analysis

The compound is a solid and its SMILES string is OCc1ccc (nc1)-n2cccn2 . It has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .

Future Directions

Pyrazole-based ligands, such as this compound, have been gaining attention due to their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs . Future research may focus on exploring their potential in various catalytic processes relating to catecholase activity .

properties

IUPAC Name

O-[(6-pyrazol-1-ylpyridin-3-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-14-7-8-2-3-9(11-6-8)13-5-1-4-12-13/h1-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSFAKZZYSFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439568
Record name O-{[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine

CAS RN

628703-61-7
Record name O-{[6-(1H-Pyrazol-1-yl)pyridin-3-yl]methyl}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the compound of Step 7d (32 g, 0.1 mol) in 100 ml of 2M NH3 in methanol was stirred at 50° C. for 4 hours. The reaction mixture was subsequently concentrated in vacuo and purified on silica gel to give the desired compound of formula (XI) (18.5 g, 97%).
Name
compound
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine
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O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine
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O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine
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O-((6-(1H-Pyrazol-1-yl)pyridin-3-yl)methyl)hydroxylamine

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